N-Acetyl-dl-norleucine
Overview
Description
Synthesis Analysis
N-Acetyl-dl-norleucine can be synthesized through optical resolution by replacing crystallization of ammonium salts. This process involves using ammonium salts of N-acetyl-dl-norleucine and resolving them in the presence of the ammonium salt of N-acetyl-L-alanine, yielding salts with an L-configuration in significant yields (Shiraiwa et al., 1991).
Molecular Structure Analysis
The molecular structure of N-Acetyl-dl-norleucine and its derivatives have been analyzed through crystallography. Studies reveal that these compounds exist as racemic mixtures and their crystal structures are influenced by the presence of ammonium ions, which play a crucial role in the formation of the crystal structure through hydrogen bonding (Yajima et al., 2016).
Chemical Reactions and Properties
N-Acetyl-dl-norleucine participates in various chemical reactions. For example, it has been used in the study of asymmetric transformation, where a combination of preferential crystallization and simultaneous racemization was employed to obtain optically pure forms (Hongo et al., 1981). Furthermore, it reacts with diazoacetyl compounds, demonstrating its reactivity and potential in biochemical research (Rajagopalan et al., 1966).
Scientific Research Applications
Therapeutic Potential in Niemann-Pick Disease
N-Acetyl-dl-Leucine, an acetylated derivative of leucine that includes N-Acetyl-dl-norleucine, has shown effectiveness in improving ataxia in patients with Niemann-Pick disease type C (NPC). This lysosomal storage disorder is characterized by increased lysosomal volume in cells. Studies have demonstrated that both N-Acetyl-dl-Leucine and its L-enantiomer can reduce lysosomal volume in a dose-dependent manner, with N-Acetyl-L-Leucine being the most effective. This supports further research into the L-enantiomer for treating NPC (te Vruchte et al., 2019).
Impact on Drug Transport and Bioavailability
N-Acetyl-dl-leucine undergoes a change in its transport mechanism due to acetylation. The acetylation alters its physicochemical properties, making N-acetyl-L-leucine an anion and a substrate for organic anion transporters (OAT). This contrasts with L-leucine, which is transported by the L-type Amino Acid Transporter (LAT). These findings explain why N-acetyl-L-leucine is effective as a drug, whereas L-leucine itself is not, due to differences in uptake and bioavailability (Churchill et al., 2020).
Neuroprotective Effects in Lysosomal Storage Disorders
Acetyl-dl-leucine has been shown to have a neuroprotective effect in lysosomal storage disorders. In both clinical and pre-clinical studies, acetyl-dl-leucine and its enantiomers improved symptoms of ataxia, particularly in Niemann-Pick disease type C1 patients. Pre-symptomatic treatment in mouse models delayed disease progression and extended lifespan, highlighting the potential for clinical applications in lysosomal disorders (Kaya et al., 2021).
Utility in Vestibular Disorders
Acetyl-DL-Leucine has been used clinically for 40 years to reduce imbalance and autonomic manifestations associated with acute vertigo crises. In patients undergoing surgery for unilateral vestibular acoustic neurinoma or suffering from Ménière’s disease, acetyl-DL-leucine was found to ease static vestibular syndromes following neurotomy. This suggests its action on vestibular neurons, restoring their membrane potential towards normal values (Ferber-Viart et al., 2008).
Role in Polymorphic Transitions of Amino Acids
DL-Norleucine, closely related to N-Acetyl-dl-norleucine, undergoes polymorphic transitions, as studied using differential scanning calorimetry and Raman spectroscopy. These transitions, observed at low temperatures, correspond to increased disordering in the aliphatic side chain and changes in intramolecular hydrogen bonding, which are relevant to understanding the structural properties of amino acids in various conditions (Chatzigeorgiou et al., 2010).
Safety And Hazards
Future Directions
N-acetyl-l-leucine is being intensively studied as a promising treatment for several disorders with unmet medical needs including cerebellar ataxia, cognition and mobility in the elderly, lysosomal storage disorders, migraine, and restless legs syndrome . Three multinational clinical trials are ongoing with the purified L-enantiomer for the treatment of Niemann-Pick disease type C, the GM2 gangliosidoses, and Ataxia-Telangiectasia .
properties
IUPAC Name |
2-acetamidohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-3-4-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMCEGLQFSOMQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401032822 | |
Record name | N-Acetyl-DL-norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401032822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-dl-norleucine | |
CAS RN |
7682-16-8, 54896-21-8 | |
Record name | N-Acetyl-DL-norleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007682168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC203817 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203817 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7682-16-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203815 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Acetyl-DL-norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401032822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ACETYL-DL-NORLEUCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGG86KQG5L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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